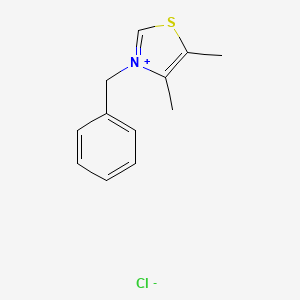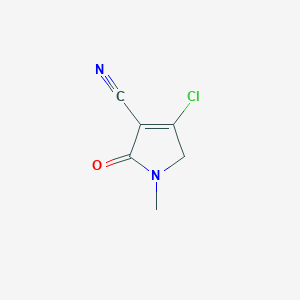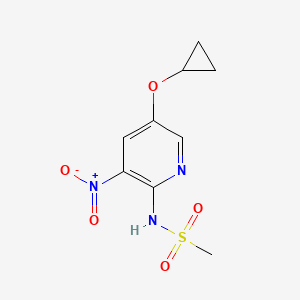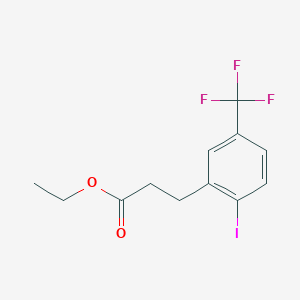
Ethyl 3-(2'-iodo-5'-(trifluoromethyl)phenyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2’-iodo-5’-(trifluoromethyl)phenyl)propionate is an organic compound with the molecular formula C12H12F3IO2 It is characterized by the presence of an ethyl ester group, an iodo substituent, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2’-iodo-5’-(trifluoromethyl)phenyl)propionate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-(trifluoromethyl)benzene and ethyl acrylate.
Reaction Conditions: The key step involves a Heck coupling reaction, where 2-iodo-5-(trifluoromethyl)benzene is reacted with ethyl acrylate in the presence of a palladium catalyst, such as Pd(OAc)2, and a base like triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired Ethyl 3-(2’-iodo-5’-(trifluoromethyl)phenyl)propionate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective catalysts are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2’-iodo-5’-(trifluoromethyl)phenyl)propionate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, palladium catalysts, and bases such as potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Ethyl 3-(2’-iodo-5’-(trifluoromethyl)phenyl)propionate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2’-iodo-5’-(trifluoromethyl)phenyl)propionate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2’-iodo-4’-(trifluoromethyl)phenyl)propionate
- Ethyl 3-(2’-bromo-5’-(trifluoromethyl)phenyl)propionate
- Ethyl 3-(2’-iodo-5’-(difluoromethyl)phenyl)propionate
Uniqueness
Ethyl 3-(2’-iodo-5’-(trifluoromethyl)phenyl)propionate is unique due to the specific positioning of the iodo and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12F3IO2 |
|---|---|
Molecular Weight |
372.12 g/mol |
IUPAC Name |
ethyl 3-[2-iodo-5-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12F3IO2/c1-2-18-11(17)6-3-8-7-9(12(13,14)15)4-5-10(8)16/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
QPNUUUJNBXWUDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


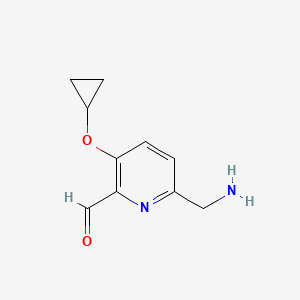
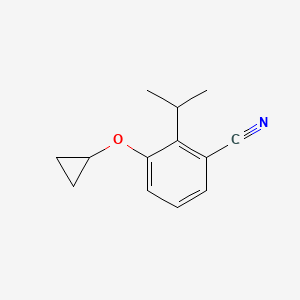
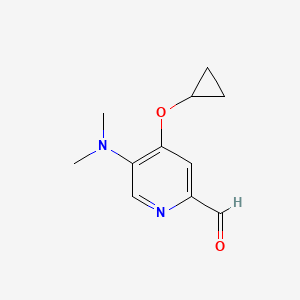
![[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14805074.png)
![(2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14805081.png)
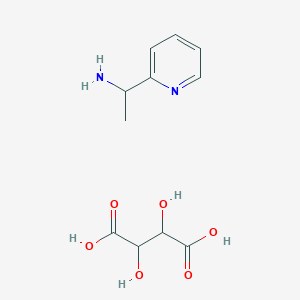
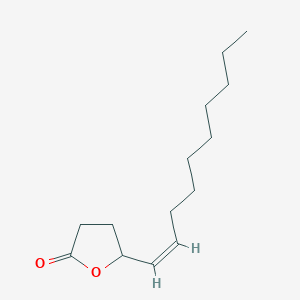

![(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14805113.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14805130.png)
